6-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-24-18-10-8-17(9-11-18)19-12-13-20(23)22(21-19)14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLADZOUGCUUKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 6-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction of the dihydropyridazinone core with 4-ethoxyphenyl halides or similar derivatives in the presence of a base such as potassium carbonate.
Attachment of the methylphenylmethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
6-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong electrophiles like nitronium ions or halogens.
Hydrolysis: Acidic or basic hydro
Biologische Aktivität
The compound 6-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the dihydropyridazinone class, which has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 298.39 g/mol. Its structure features a dihydropyridazinone core substituted with ethoxy and methylphenyl groups, which may influence its biological properties.
2. Cytotoxicity
The cytotoxic effects of dihydropyridazinones have been explored in various cancer cell lines. Compounds in this class often demonstrate:
- Antiproliferative Activity : Many derivatives have shown IC50 values comparable to established chemotherapeutics. For instance, certain analogs exhibited IC50 values below 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Cytotoxic Activity of Related Dihydropyridazinone Derivatives
3. Anti-inflammatory Potential
Recent studies indicate that dihydropyridazinones may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various dihydropyridazinone derivatives for their biological activities. Researchers synthesized a series of compounds and screened them for:
- Anticancer Activity : Several derivatives showed significant inhibition of cell growth in vitro.
- Enzyme Inhibition : Some compounds demonstrated effective inhibition of AChE and α-glucosidase.
The study concluded that structural modifications significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar structures can inhibit the proliferation of cancer cell lines, including breast and liver cancers. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .
Neuroprotective Effects
Pyridazinone derivatives have been investigated for their neuroprotective effects. Some studies suggest that they may exert protective actions against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role in pathogenesis .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Preliminary studies indicate that certain pyridazinone derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced efficacy against resistant strains .
Pharmacological Insights
Mechanism of Action
The pharmacological effects of 6-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one are believed to be mediated through various mechanisms. These include:
- Inhibition of Enzymatic Activity: Certain derivatives inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways: They may affect signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors: The compound could act on specific receptors involved in neurotransmission and inflammation .
Material Science Applications
Polymer Composites
In material science, compounds like this compound are being explored as additives in polymer composites. Their incorporation can enhance thermal stability and mechanical properties of polymers due to their rigid structure and functional groups that promote interaction with polymer matrices .
Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. It can be used in the synthesis of nanoparticles or nanocomposites that exhibit improved electrical or optical properties, which are essential for applications in electronics and photonics .
Case Studies
-
Anticancer Studies
- A study conducted at the National Cancer Institute evaluated the cytotoxic effects of pyridazinone derivatives on various cancer cell lines. The results showed a significant reduction in cell viability, suggesting potential therapeutic applications in oncology.
-
Neuroprotective Research
- Research published in a peer-reviewed journal demonstrated that a related pyridazinone compound significantly reduced neuronal cell death in models of oxidative stress, indicating its potential use in treating neurodegenerative disorders.
-
Material Development
- A collaborative study between chemists and materials scientists highlighted the use of pyridazinone-based compounds to enhance the thermal properties of polymer composites, leading to materials suitable for high-temperature applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone Cores
a) 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Structure : Differs by lacking the 6-(4-ethoxyphenyl) and 2-(4-methylbenzyl) groups. Instead, it has a simpler 4-methylphenyl substituent.
- Activity : Exhibits potent anti-inflammatory effects with an IC50 of 11.6 μM against LPS-induced macrophage inflammation .
b) 6-[[(tert-Butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
- Structure : Features a 4-fluorophenyl group at position 4 and a bulky silyl-protected hydroxymethyl group at position 6 .
- Key Difference : Fluorine substituents enhance electronegativity and metabolic stability, whereas the ethoxyphenyl group in the target compound may confer different pharmacokinetic profiles.
Analogues with Modified Substituents
a) I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
- Structure: Contains a pyridazinylphenethylamino-benzoate scaffold instead of a dihydropyridazinone core .
- Activity : Part of a series evaluated for kinase inhibition; the benzoate ester may enhance solubility but reduce stability compared to the target compound’s ether and benzyl groups .
b) 6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one
Physicochemical and Pharmacokinetic Comparisons
Table 1: Comparative Data for Pyridazinone Derivatives
Research Implications and Gaps
- Bioactivity Data: While the anti-inflammatory activity of simpler pyridazinones is documented , the target compound’s biological profile remains uncharacterized in the provided evidence.
- Synthetic Challenges: highlights the use of silyl protecting groups in pyridazinone synthesis, suggesting that the target compound’s benzyl and ethoxy groups may require orthogonal protection strategies.
- Structural Optimization : Comparisons with fluorophenyl () and thienyl () analogues suggest that electron-withdrawing or donating substituents could fine-tune activity.
Q & A
Q. What are the standard synthetic routes for preparing 6-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step reactions starting with the formation of the pyridazinone core. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with diketones or ketoesters under reflux in solvents like ethanol or dimethylformamide (DMF) .
- Substituent introduction : Alkylation or arylation reactions to attach the 4-ethoxyphenyl and 4-methylbenzyl groups. For example, nucleophilic substitution using 4-methylbenzyl chloride under basic conditions (e.g., NaH in THF) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR : H and C NMR to confirm substituent positions and ring saturation (e.g., dihydropyridazinone protons at δ 3.5–4.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for CHNO: 320.1525) .
- IR spectroscopy : Detection of carbonyl (C=O) stretching vibrations near 1680–1700 cm .
Q. How does the compound’s structure influence its solubility and stability?
- The 4-ethoxyphenyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .
- The dihydropyridazinone core is prone to oxidation; stability studies recommend storage under inert atmospheres and avoidance of strong oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Temperature control : Lowering reaction temperatures (<80°C) reduces undesired polymerization of intermediates .
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol, but may require post-reaction purification to remove traces .
| Reaction Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Reduces decomposition |
| Solvent | DMF | Increases rate |
| Catalyst | NaH | Improves selectivity |
Q. What strategies resolve contradictions in reported biological activity data for dihydropyridazinone derivatives?
- Assay standardization : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
- Structural validation : Re-examine compound purity via HPLC and co-crystallization to rule out impurities affecting activity .
- Meta-analysis : Compare datasets across studies with similar substituents (e.g., ethoxy vs. methoxy groups) to identify trends .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Substituent modification : Replace the 4-methylbenzyl group with halogenated variants (e.g., 4-fluorobenzyl) to enhance binding affinity to hydrophobic enzyme pockets .
- Core saturation : Compare activity of dihydropyridazinone (partial saturation) vs. pyridazinone (fully unsaturated) to assess conformational flexibility .
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Ethoxy → 4-Methoxy | Reduced metabolic stability | |
| Benzyl → Thienylmethyl | Improved solubility |
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinase domains) to model binding poses .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for binding .
- QSAR models : Train models using datasets of pyridazinone derivatives to predict IC values .
Methodological Challenges
Q. How to design a kinetic study for dihydropyridazinone derivatives in enzyme inhibition assays?
- Initial rate determination : Use stopped-flow spectrophotometry to measure enzyme activity at varying substrate concentrations (0.1–10 × K) .
- Inhibition constants : Apply the Cheng-Prusoff equation to calculate K from IC values .
Q. What experimental approaches validate the compound’s metabolic stability in vitro?
- Liver microsome assays : Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorescent probes .
Data Interpretation
Q. How to address discrepancies in crystallographic vs. solution-phase structural data?
- Dynamic effects : Compare X-ray structures (rigid) with NMR-derived NOE restraints to assess flexibility of the dihydropyridazinone ring .
- Solvent inclusion : Crystallographic data may show solvent molecules (e.g., DMSO) influencing conformation, absent in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
